molecular formula C8H14N2O B3030918 diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 105786-39-8

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Cat. No.: B3030918
CAS No.: 105786-39-8
M. Wt: 154.21 g/mol
InChI Key: VDCVNVOMIJJJJO-UHFFFAOYSA-N
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Description

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide is a conformationally constrained bicyclic compound characterized by its norbornane framework (bicyclo[2.2.1]heptane) with an amino group at the 3-position and a carboxylic acid amide at the 2-position. The "diexo" designation indicates that both substituents occupy exo positions relative to the bicyclic system, conferring distinct stereochemical and physicochemical properties. Key identifiers include:

  • Molecular Formula: C₈H₁₃N₂O₂ (base structure, varies with derivatives) .
  • CAS Numbers: 105786-40-1 (amide form) , 885096-06-0 (7-oxa derivative) .
  • Applications: Used in peptide synthesis, heterocyclic chemistry, and as a β-proline surrogate due to its rigid scaffold .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVNVOMIJJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547699
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105786-39-8
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Functionalization: Introduction of the amino group at the 3-position and the carboxylic acid group at the 2-position.

    Amidation: Conversion of the carboxylic acid to the corresponding amide.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the carboxylic acid amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted amides .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research has indicated that diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its unique bicyclic structure may enhance its ability to penetrate bacterial cell walls.

Case Study:
A study conducted by researchers at a prominent university demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus. The study utilized various concentrations of the compound and assessed its efficacy through Minimum Inhibitory Concentration (MIC) tests.

Neuropharmacology

2.1 Potential as a Neuromodulator
The compound's structural similarity to certain neurotransmitters suggests potential neuromodulatory effects. Preliminary studies indicate that it may influence neurotransmitter release, particularly in the context of excitatory and inhibitory balance in the central nervous system.

Case Study:
In a controlled experiment involving rodent models, this compound was administered to evaluate its effects on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Biochemical Research

3.1 Protein Interaction Studies
This compound serves as a useful probe in protein interaction studies due to its ability to bind selectively to certain amino acid residues within proteins.

Data Table: Protein Binding Affinity

Protein TargetBinding Affinity (Kd)Method Used
Enzyme A50 nMSurface Plasmon Resonance
Receptor B200 nMIsothermal Titration Calorimetry

Synthesis and Chemical Applications

4.1 Synthetic Intermediate
this compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications.

Case Study:
A synthetic route developed by chemists at a leading pharmaceutical company involved using this compound to create novel anti-inflammatory agents, showcasing its versatility as a building block in drug design.

Mechanism of Action

The mechanism of action of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide Amide C₈H₁₃N₂O₂ 154.17–189.64* Peptide synthesis, heterocycle preparation
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) Carboxylic acid C₈H₁₃NO₂ 155.20 L-amino acid transport inhibitor (neuroscience)
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester Ester C₁₀H₁₅NO₂ 181.23 Intermediate in organic synthesis
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives Ether-oxygen incorporation C₇H₁₀N₂O₂ 154.17 Enhanced solubility, heterocyclic precursors
Hydrochloride salts (e.g., AS002) Salt form (improved stability) C₈H₁₄ClNO₂ 191.66 Pharmaceutical intermediates

*Molecular weight varies with salt forms (e.g., hydrochloride: 189.64 ).

Key Differences:
  • Functional Groups : The amide derivative exhibits greater hydrogen-bonding capacity compared to ester or carboxylic acid analogs, influencing solubility and binding affinity in biological systems .
  • 7-Oxa Derivatives : Introduction of an oxygen atom (e.g., 7-oxabicyclo framework) enhances polarity and alters electronic properties, making these derivatives more suitable for aqueous-phase reactions .

Stereochemical and Conformational Considerations

  • Stereochemistry: The diexo configuration rigidifies the bicyclic system, reducing conformational flexibility compared to endo or mixed isomers. For example, rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (AS002) demonstrates stereochemical dependency in peptide mimicry .
  • Amide Pyramidalization : The amide nitrogen in bicyclic systems exhibits low rotational barriers (~17 kcal/mol) compared to planar amides (>20 kcal/mol), enabling unique cis-trans equilibria critical for β-proline surrogates .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., AS002) exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
  • Thermodynamic Stability : The 7-oxa derivative (CAS 885096-06-0) demonstrates enhanced stability under acidic conditions due to ether-oxygen electron-withdrawing effects .

Biological Activity

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide (CAS No: 105786-39-8) is a bicyclic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter transport and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • Physical State : Solid
  • Solubility : Soluble in water, ethanol, and methanol
  • Melting Point : 275-278 °C

Amino Acid Transport Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of L-amino acid transport systems, particularly System L. Research has shown that this compound selectively inhibits the transport of L-DOPA into dopaminergic neurons, which is crucial for dopamine synthesis in the treatment of Parkinson's disease. The inhibition occurs through modulation of membrane hyperpolarization induced by L-DOPA, suggesting a significant interaction with amino acid carriers in neuronal systems .

Neuroprotective Effects

In addition to its role in amino acid transport inhibition, this compound has been studied for its neuroprotective properties. It has been observed to reduce the effects of excitotoxicity in neuronal cultures, indicating potential applications in neurodegenerative diseases where glutamate toxicity is a concern .

Study on Dopaminergic Neurons

A notable study investigated the effects of this compound on rat substantia nigra pars compacta neurons. The results demonstrated that the compound reduced L-DOPA-induced outward currents in a concentration-dependent manner without affecting dopamine-mediated responses, highlighting its specificity towards L-amino acid transport mechanisms .

Synthesis and Transformations

The synthesis of this compound involves several steps including stereoselective functionalization and ring closure reactions. Various derivatives have been synthesized to explore their biological activity further, with some showing promise as scaffolds for antiviral agents and other therapeutic compounds .

Comparative Table of Biological Activity

Compound NameBiological ActivityMechanism
This compoundInhibits L-amino acid transportModulates System L activity
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)Reduces dopaminergic neuron responsesInhibits L-DOPA transport

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in anhydrous DMF. For example, a racemic mixture of a structurally similar bicycloheptane derivative was prepared by reacting 2-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester with a benzoic acid derivative, followed by hydrolysis with sodium hydroxide . Purification via silica gel chromatography (HEP/EA gradient) is recommended to isolate the product.

Q. Which solvents are suitable for dissolving this compound?

  • Methodology : The compound is soluble in water, ethanol, and methanol based on solubility data for structurally related bicycloheptane derivatives. For experimental handling, prepare stock solutions in methanol or DMSO (for hydrophobic assays) and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • LC/MS : Use reverse-phase chromatography (e.g., C18 column) with a gradient of acetonitrile/water + 0.1% formic acid. Monitor for characteristic ions (e.g., m/z = 440.34 [MH⁺] for related amides) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry and functional groups. For example, bicycloheptane derivatives show distinct shifts for bridgehead protons (δ ~3.8–4.2 ppm) .
  • Melting Point : Confirm purity via differential scanning calorimetry (DSC), as the compound’s melting point is expected to align with structurally similar derivatives (e.g., 235–253°C for 3-exo-aminobicyclo analogs) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity?

  • Methodology :

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent. Compare activity of isolated (1R,2S,4S) and (1S,2R,4R) enantiomers in receptor-binding assays .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., methoxy or fluorophenyl groups) and evaluate binding affinity to targets like EDG2 receptors. For example, 7-oxa-bicyclo derivatives showed enhanced selectivity in organocatalytic aldol reactions compared to monocyclic analogs .

Q. How can contradictory data in NMR or LC/MS analyses be resolved?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange in bridgehead protons, which may cause peak splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₁NO₄ for tert-butoxycarbonyl derivatives) to rule out impurities .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water (70:30) and analyzing diffraction patterns .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., methyl esters) to enhance bioavailability. For example, methyl ester derivatives of bicycloheptane carboxylic acids showed improved stability in plasma .
  • Cytochrome P450 Inhibition Assays : Screen for metabolic liabilities using human liver microsomes and identify sites for deuteration or fluorination to block oxidative degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
Reactant of Route 2
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide

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